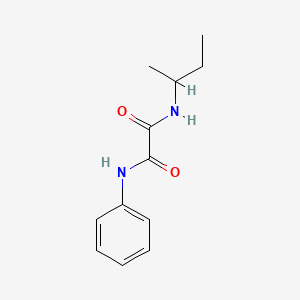

N-(sec-butyl)-N'-phenylethanediamide

描述

Structure

3D Structure

属性

IUPAC Name |

N'-butan-2-yl-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-9(2)13-11(15)12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHBWPPOCXRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of N Sec Butyl N Phenylethanediamide

Established Synthetic Pathways for Diamide (B1670390) Scaffold Construction

The core of N-(sec-butyl)-N'-phenylethanediamide is the ethanediamide (oxamide) structure. Its synthesis is typically achieved through the formation of two amide bonds, a reaction that is fundamental to organic chemistry.

The most direct method for constructing the ethanediamide scaffold involves the acylation of amines using derivatives of oxalic acid. Oxalyl chloride is a highly reactive and commonly used reagent for this purpose. chemicalbook.com As a diacyl chloride, it can react with two equivalents of an amine to form a symmetrical diamide or be used in a stepwise manner to produce unsymmetrical products.

The reaction is a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction when conducted with an acyl chloride. fishersci.it The general mechanism involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as a tertiary amine (e.g., triethylamine or pyridine) or an aqueous base, is typically required to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it

For the synthesis of an unsymmetrical diamide like N-(sec-butyl)-N'-phenylethanediamide, the reaction must be carefully controlled to add aniline and sec-butylamine (B1681703) sequentially. This is typically achieved by reacting oxalyl chloride with one amine at a low temperature to form the mono-amido acyl chloride intermediate, which is then reacted with the second amine.

| Reagent | Amine(s) | Base | Solvent | Temperature | Key Features |

| Oxalyl Chloride | Primary or Secondary Amines | Triethylamine, Pyridine, or NaOH(aq) | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Room Temperature or below (0°C to -78°C) | Rapid reaction; requires base to neutralize HCl byproduct. fishersci.it |

| Diethyl Oxalate | Primary or Secondary Amines | Sodium Methoxide | Methanol, Ethanol, THF | 5°C to Room Temperature | Less reactive than oxalyl chloride; suitable for base-catalyzed transamidation. google.com |

The synthesis of an unsymmetrically substituted molecule such as N-(sec-butyl)-N'-phenylethanediamide can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: This strategy involves a stepwise sequence of reactions. For the target molecule, a linear approach would begin with the reaction of an oxalyl derivative (e.g., oxalyl chloride or a monoester mono-acyl chloride of oxalic acid) with the first amine (either aniline or sec-butylamine). After isolation of the intermediate N-substituted oxamic acid chloride (or ester), the second amine is added to form the final unsymmetrical diamide. This method offers excellent control over the final product structure, preventing the formation of undesired symmetrical diamides. The synthesis of other unsymmetrical oxamide derivatives has been successfully demonstrated using this stepwise approach. nih.gov

Convergent Synthesis (One-Pot): A one-pot approach would involve reacting oxalyl chloride with a mixture of both aniline and sec-butylamine. While this method is more atom- and step-economical, it generally lacks selectivity. Such a reaction would produce a statistical mixture of three products: the desired N-(sec-butyl)-N'-phenylethanediamide, and the two symmetrical byproducts, N,N'-diphenyl-ethanediamide and N,N'-di(sec-butyl)-ethanediamide. Separating the desired product from this mixture can be challenging, making this approach less favorable for targeted synthesis.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Stepwise addition of amines to the oxalyl core. | High selectivity for the unsymmetrical product; easier purification. | Longer reaction sequence; may require isolation of intermediates. |

| Convergent | Simultaneous reaction of both amines with the oxalyl core in one pot. | Fewer steps; potentially faster overall process. | Poor selectivity; produces a mixture of symmetrical and unsymmetrical products, complicating purification. |

Stereoselective Syntheses of Chiral N-(sec-butyl)-N'-phenylethanediamide Enantiomers

The sec-butyl group contains a stereocenter, meaning N-(sec-butyl)-N'-phenylethanediamide exists as a pair of enantiomers. The preparation of enantiomerically pure compounds is crucial in many applications, particularly in pharmaceuticals. iupac.org Asymmetric synthesis provides routes to selectively produce one enantiomer over the other.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing a specific enantiomer of N-(sec-butyl)-N'-phenylethanediamide, one could employ a chiral amine as a starting material. For instance, a chiral derivative of aniline could be used. After the formation of the diamide, the chiral auxiliary part of the aniline derivative would be cleaved to reveal the desired product. This strategy relies on the auxiliary to create a diastereomeric intermediate that allows for separation or a diastereoselective reaction.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. rsc.orgresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of N-(sec-butyl)-N'-phenylethanediamide, a potential strategy would be the catalytic asymmetric amidation or a related C-N bond-forming reaction.

Recent advancements have seen the development of chiral bifunctional catalysts, such as squaramides, that can activate both the nucleophile (amine) and the electrophile simultaneously through hydrogen bonding, enabling highly enantioselective additions. acs.org A hypothetical catalytic approach could involve the reaction of N-phenyloxamoyl chloride with a prochiral precursor to the sec-butylamine moiety in the presence of a suitable chiral catalyst to yield the desired enantiomer.

Functional Group Interconversions and Derivatization Strategies of N-(sec-butyl)-N'-phenylethanediamide

Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another, allowing for the diversification of a core molecular scaffold. ub.edusolubilityofthings.com N-(sec-butyl)-N'-phenylethanediamide possesses several sites amenable to chemical modification, including the phenyl ring and the amide N-H bonds.

The phenyl group can undergo electrophilic aromatic substitution reactions. The N-acyl group is an ortho-, para-director, meaning that reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely introduce substituents at the positions ortho and para to the amide nitrogen.

The amide N-H protons can be deprotonated with a suitable base and the resulting anion can be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to generate N-substituted derivatives. Furthermore, the amide carbonyl groups themselves can be targeted. For instance, reduction of the amide moieties, typically with strong reducing agents like lithium aluminum hydride, would convert them into the corresponding amines, yielding an N,N'-disubstituted ethylenediamine derivative. nih.gov The selective cleavage of the C-N amide bond is also a potential transformation pathway. nih.gov

| Reaction Type | Reagents and Conditions | Site of Modification | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring (ortho/para) | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Phenyl Ring (ortho/para) | Halogen-substituted derivative |

| N-Alkylation | 1. NaH 2. Alkyl Halide (R-X) | Amide Nitrogen(s) | N-alkylated derivative |

| Amide Reduction | LiAlH₄, then H₂O | Amide Carbonyls | N-(sec-butyl)-N'-phenylethane-1,2-diamine |

| N-Acylation | 1. NaH 2. Acyl Chloride (RCOCl) | Amide Nitrogen(s) | N-acylated derivative |

Modifications of Amide Linkages

The amide bond is a cornerstone of many chemical and biological structures, and its modification is a key strategy for altering the properties of a molecule. In the context of N-(sec-butyl)-N'-phenylethanediamide, modifications of the amide linkages can be approached through several methodologies, primarily focusing on selective cleavage and reformation, or direct conversion to other functional groups.

While direct modification of the robust amide bond can be challenging due to its resonance stabilization, recent advances in synthetic chemistry have provided tools for such transformations. Transamidation, for instance, offers a route to exchange one of the amine components of the diamide. This can be particularly useful for creating analogues of N-(sec-butyl)-N'-phenylethanediamide with different substitution patterns. Metal-free approaches for the selective modification of secondary amides have been developed, which could be applied to the target molecule. emorychem.science These methods often involve an activation step to weaken the C-N bond, facilitating nucleophilic attack by a different amine.

Another approach to modifying the amide linkage is through reduction. The partial or complete reduction of one or both amide groups in N-(sec-butyl)-N'-phenylethanediamide would lead to the corresponding amino alcohols or the full reduction product, N-(sec-butyl)-N'-phenylethane-1,2-diamine. Such transformations can significantly alter the molecule's polarity, basicity, and hydrogen bonding capabilities.

Furthermore, the conversion of the amide bond to other functional groups, such as thioamides or amidines, represents another avenue for diversification. Thionation reagents like Lawesson's reagent can be employed to replace the carbonyl oxygen with sulfur, yielding the corresponding bis-thioamide.

Table 1: Potential Modifications of Amide Linkages in N-(sec-butyl)-N'-phenylethanediamide

| Modification Type | Reagents/Conditions | Potential Product |

| Transamidation | Amine, Catalyst (e.g., Boronic Acid) | N-(sec-butyl)-N'-[new amine]-ethanediamide |

| Partial Reduction | Mild reducing agents (e.g., NaBH4-I2) | Amino alcohol derivative |

| Full Reduction | Strong reducing agents (e.g., LiAlH4) | N-(sec-butyl)-N'-phenylethane-1,2-diamine |

| Thionation | Lawesson's Reagent | N-(sec-butyl)-N'-phenyl-bis(thioamide) |

Substituent Transformations on Aromatic and Aliphatic Moieties

In addition to modifying the amide linkages, the peripheral substituents—the sec-butyl and phenyl groups—of N-(sec-butyl)-N'-phenylethanediamide offer opportunities for chemo-diversification.

The phenyl group is particularly amenable to a wide range of electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, acyl, and alkyl groups can be introduced onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the N-acyl group, which is generally an ortho-, para-director. Subsequent transformations of these newly introduced functional groups can further expand the chemical diversity. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to various Sandmeyer reactions.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | N-(sec-butyl)-N'-(nitrophenyl)ethanediamide |

| Halogenation | Br2, FeBr3 | N-(sec-butyl)-N'-(bromophenyl)ethanediamide |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | N-(sec-butyl)-N'-(acylphenyl)ethanediamide |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | N-(sec-butyl)-N'-(alkylphenyl)ethanediamide |

The aliphatic sec-butyl group is less reactive than the phenyl ring. However, radical halogenation could potentially introduce a handle for further functionalization, although this approach may suffer from a lack of selectivity.

Atom Economy and Green Chemistry Principles in N-(sec-butyl)-N'-phenylethanediamide Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com

Conventional methods for the synthesis of amides, including N,N'-disubstituted ethanediamides, often rely on the use of coupling reagents or the conversion of carboxylic acids to more reactive intermediates like acyl chlorides. researchgate.net For instance, the synthesis of N-(sec-butyl)-N'-phenylethanediamide could be envisioned via the reaction of oxalyl chloride with sec-butylamine and aniline. While effective, this route generates stoichiometric amounts of hydrochloride salts as byproducts, leading to a lower atom economy.

A more atom-economical and greener approach would be the direct coupling of oxalic acid with sec-butylamine and aniline, with the only byproduct being water. However, this direct amidation typically requires high temperatures and the removal of water to drive the equilibrium towards the product.

Recently, catalytic methods for direct amide formation have been developed that align with green chemistry principles. unibo.it For example, a sustainable synthesis of oxalamides has been reported through the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex, generating hydrogen gas as the only byproduct. researchgate.netresearchgate.net Applying such a methodology to the synthesis of N-(sec-butyl)-N'-phenylethanediamide would represent a significant improvement in terms of atom economy and sustainability.

Table 3: Comparison of Synthetic Routes to N-(sec-butyl)-N'-phenylethanediamide based on Atom Economy

| Synthetic Route | Reactants | Byproducts | Atom Economy |

| Oxalyl Chloride Method | Oxalyl chloride, sec-butylamine, aniline | 2 HCl | Lower |

| Direct Amidation | Oxalic acid, sec-butylamine, aniline | 2 H2O | Higher |

| Dehydrogenative Coupling | Ethylene glycol, sec-butylamine, aniline | 2 H2 | Highest |

The use of greener solvents, such as water or super-critical carbon dioxide, and the application of energy-efficient reaction conditions, like microwave irradiation or ultrasonication, are other green chemistry approaches that could be applied to the synthesis of N-(sec-butyl)-N'-phenylethanediamide. nih.govmdpi.comyoutube.com The choice of catalyst, particularly a recyclable heterogeneous catalyst, can also contribute to a more sustainable synthetic process.

Advanced Spectroscopic and Spectrometric Investigations of N Sec Butyl N Phenylethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For a molecule like N-(sec-butyl)-N'-phenylethanediamide, with its multiple conformational and dynamic possibilities, advanced NMR methods are indispensable.

Multidimensional NMR Techniques (2D-NMR, NOESY, COSY) for Structural Assignment Beyond Basic Identification

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR techniques are required for unambiguous resonance assignment and detailed structural analysis.

Correlation Spectroscopy (COSY) would be instrumental in establishing proton-proton (¹H-¹H) coupling networks. For N-(sec-butyl)-N'-phenylethanediamide, COSY spectra would reveal correlations between the methine proton (CH) of the sec-butyl group and the protons of its adjacent methyl (CH₃) and methylene (B1212753) (CH₂) groups. Similarly, within the phenyl group, correlations between ortho, meta, and para protons would be observed, confirming their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through bonds. nmrsoft.comlibretexts.org This is crucial for determining the preferred conformation around the two amide bonds and the central C-C bond of the ethanediamide core. nmrsoft.comuic.edu Expected NOESY cross-peaks would likely be observed between the N-H proton of the phenylamide moiety and the ortho-protons of the phenyl ring. More importantly, NOEs between protons of the sec-butyl group and the ethanediamide backbone, or between the phenyl protons and the backbone, would help define the molecule's three-dimensional shape in solution.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| Phenyl-NH | 8.5 - 9.5 | N/A | Phenyl-NH ↔ ortho-H | Phenyl-NH ↔ ortho-H, Backbone-H |

| Phenyl C-H (ortho, meta, para) | 7.0 - 7.6 | 120 - 140 | ortho-H ↔ meta-H ↔ para-H | Phenyl-H ↔ Backbone-H |

| sec-Butyl-NH | 7.5 - 8.5 | N/A | sec-Butyl-NH ↔ sec-Butyl-CH | sec-Butyl-NH ↔ sec-Butyl-CH |

| C=O (Amide) | N/A | 160 - 165 | N/A | N/A |

| sec-Butyl CH | 3.8 - 4.2 | 48 - 52 | CH ↔ CH₂, CH ↔ CH₃ (next to CH) | CH ↔ CH₂, CH ↔ CH₃ |

| sec-Butyl CH₂ | 1.4 - 1.6 | 28 - 32 | CH₂ ↔ CH, CH₂ ↔ CH₃ (terminal) | CH₂ ↔ CH, CH₂ ↔ CH₃ |

| sec-Butyl CH₃ (next to CH) | 1.1 - 1.3 | 18 - 22 | CH₃ ↔ CH | CH₃ ↔ CH |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | 10 - 14 | CH₃ ↔ CH₂ | CH₃ ↔ CH₂ |

Variable Temperature NMR Studies for Rotational Barriers and Dynamics of Amide Bonds in N-(sec-butyl)-N'-phenylethanediamide

The C-N bonds of an amide have significant double-bond character due to resonance, which restricts free rotation. azom.comnanalysis.com This phenomenon is expected to be prominent in N-(sec-butyl)-N'-phenylethanediamide, potentially giving rise to multiple rotamers (conformational isomers) that are stable on the NMR timescale at room temperature. nanalysis.comlibretexts.org Variable Temperature (VT) NMR is the primary tool for studying such dynamic processes. ox.ac.uk

At low temperatures, the rotation around the N-phenyl and N-(sec-butyl) amide bonds would be slow, and distinct signals might be observed for protons and carbons that are chemically non-equivalent in the different rotamers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (T_c), the distinct signals for the interconverting sites merge into a single, broad peak. nih.gov Above T_c, the rotation is so rapid that the spectrometer records only a time-averaged signal, which appears as a sharp peak.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference (Δν) between the signals at low temperature using the Eyring equation. nih.govst-andrews.ac.uk Studies on similar secondary and tertiary amides have reported rotational barriers in the range of 14-20 kcal/mol. libretexts.orgnih.gov

| Rotating Bond | Exchanging Groups | Hypothetical T_c (K) | Hypothetical Δν (Hz) | Calculated ΔG‡ (kcal/mol) |

| Phenyl-N—C=O | Phenyl ring protons | ~330 | 50 | ~16.5 |

| sec-Butyl-N—C=O | sec-Butyl group protons | ~310 | 40 | ~15.6 |

Solid-State NMR Spectroscopy for Packing and Intermolecular Interactions

Solid-State NMR (SSNMR) provides invaluable insights into the structure and intermolecular interactions of molecules in their crystalline or amorphous solid forms. worktribe.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of solid N-(sec-butyl)-N'-phenylethanediamide could be obtained. nih.gov

SSNMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing, polymorphism, and intermolecular forces such as hydrogen bonds. rsc.org In the solid state, it is expected that N-(sec-butyl)-N'-phenylethanediamide molecules will form extensive intermolecular hydrogen bonds of the type N-H···O=C. These interactions would cause significant changes in the ¹³C chemical shifts of the carbonyl carbons and the ¹⁵N chemical shifts of the amide nitrogens compared to their values in a non-polar solution. rsc.org By comparing solution and solid-state NMR spectra, the strength and nature of these hydrogen bonds can be inferred. Furthermore, SSNMR can be used to determine internuclear distances, providing precise information on molecular packing.

| Carbon Atom | Hypothetical Solution ¹³C Shift (ppm, in CDCl₃) | Hypothetical Solid-State ¹³C Shift (ppm) | Predicted Shift Difference (Δδ) | Interpretation |

| C=O (Phenylamide) | 161.5 | 164.0 | +2.5 | Deshielding due to participation as a hydrogen bond acceptor. |

| C=O (sec-Butylamide) | 162.0 | 164.8 | +2.8 | Deshielding due to participation as a hydrogen bond acceptor. |

| Phenyl C (ipso to N) | 138.0 | 139.5 | +1.5 | Change in electronic environment due to crystal packing effects. |

Vibrational Spectroscopy (FT-IR and Raman) for Hydrogen Bonding and Molecular Interactions in N-(sec-butyl)-N'-phenylethanediamide

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to molecular structure and intermolecular interactions, particularly hydrogen bonding. researchgate.net

The FT-IR and Raman spectra of N-(sec-butyl)-N'-phenylethanediamide would be dominated by characteristic amide vibrations:

N-H Stretching: In a dilute, non-polar solvent, a free N-H stretch is expected as a sharp band around 3400-3450 cm⁻¹. In the solid state or in concentrated solution, intermolecular N-H···O=C hydrogen bonding would cause this band to broaden and shift to a lower frequency (typically 3200-3300 cm⁻¹). researchgate.netsemanticscholar.org

Amide I Band (C=O stretch): This is one of the most intense bands in the IR spectrum, appearing between 1630 and 1680 cm⁻¹. researchgate.net The exact position is highly diagnostic of hydrogen bonding. A lower frequency indicates stronger hydrogen bonding, as the C=O double bond is weakened when the oxygen acts as a hydrogen bond acceptor.

Amide II Band: Located between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also sensitive to hydrogen bonding.

Comparing the spectra of the compound in different phases (solid vs. solution) and solvents of varying polarity would provide a detailed picture of the hydrogen bonding network.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Dilute CCl₄ Solution | Expected Wavenumber (cm⁻¹) - Solid State (KBr pellet) | Interpretation of Shift |

| N-H Stretch (Phenylamide) | ~3440 (sharp) | ~3280 (broad) | Strong intermolecular hydrogen bonding in the solid state. |

| N-H Stretch (sec-Butylamide) | ~3435 (sharp) | ~3270 (broad) | Strong intermolecular hydrogen bonding in the solid state. |

| Amide I (C=O Stretch) | ~1675 | ~1645 | Weakening of the C=O bond due to its role as an H-bond acceptor. |

| Amide II (N-H Bend/C-N Stretch) | ~1520 | ~1550 | Change in vibrational coupling upon H-bond formation. |

Mass Spectrometry for Elucidation of Fragmentation Pathways and Gas-Phase Ion Chemistry of N-(sec-butyl)-N'-phenylethanediamide

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. Under electron ionization (EI), N-(sec-butyl)-N'-phenylethanediamide would form a molecular ion (M⁺•), whose mass would confirm the molecular formula. The subsequent fragmentation would provide valuable structural information. chemguide.co.uk

The most likely fragmentation pathways would involve cleavages at and adjacent to the amide functional groups: nih.govlibretexts.org

Amide Bond Cleavage: Cleavage of the C-N bonds is a common pathway for amides, leading to the formation of acylium ions. rsc.org

α-Cleavage at the N-Alkyl Group: Cleavage of the C-C bonds adjacent to the nitrogen of the sec-butyl group is expected. This would result in the loss of a methyl radical (•CH₃, mass 15) or an ethyl radical (•C₂H₅, mass 29).

Cleavage of the Ethanediamide Core: The central C-C bond of the oxalamide backbone is susceptible to cleavage, splitting the molecule into two amide-containing fragments.

The study of the compound's gas-phase ion chemistry, for instance through chemical ionization or ion-molecule reaction studies, could provide data on its proton affinity and the relative basicity of the different nitrogen and oxygen atoms. pageplace.demdpi.comufl.edu

| Proposed Fragment Ion (m/z) | Formula of Ion | Likely Origin |

| 220 | [C₁₂H₁₆N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₁H₁₃N₂O₂]⁺ | M⁺• - •CH₃ (from sec-butyl) |

| 191 | [C₁₀H₁₁N₂O₂]⁺ | M⁺• - •C₂H₅ (from sec-butyl) |

| 163 | [C₉H₉N₂O₂]⁺ | M⁺• - •C₄H₉ (loss of sec-butyl radical) |

| 120 | [C₇H₅NO]⁺• | Phenylisocyanate radical cation from rearrangement |

| 119 | [C₇H₅NO]⁺ | Phenyl isocyanate fragment |

| 106 | [C₆H₅NHCO]⁺ | Benzoylaminyl cation |

| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Analysis of Enantiopure N-(sec-butyl)-N'-phenylethanediamide

The presence of a stereocenter in the sec-butyl group means that N-(sec-butyl)-N'-phenylethanediamide is a chiral molecule, existing as a pair of enantiomers ((R) and (S)). wikipedia.org Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing enantiopure samples of this compound. nih.gov These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. arxiv.org

The amide and phenyl groups in the molecule act as chromophores that absorb light in the UV region. The chiral environment induced by the sec-butyl group would cause these chromophores to exhibit differential absorption of polarized light, resulting in a characteristic CD spectrum. The sign and magnitude of the peaks in the CD spectrum, known as Cotton effects, are directly related to the absolute configuration of the stereocenter. elsevierpure.com

An ORD spectrum, which plots the change in optical rotation as a function of wavelength, provides complementary information. leidenuniv.nl The combination of CD and ORD studies on an enantiomerically pure sample of N-(sec-butyl)-N'-phenylethanediamide would allow for the determination of its absolute configuration by comparing the experimental data with theoretical calculations or with data from structurally related chiral amides. nih.gov For example, the n→π* transition of the amide carbonyl group, which is typically weak in absorption spectroscopy, often gives a distinct Cotton effect in CD spectroscopy, which is highly sensitive to the chiral environment. rsc.org

| Spectroscopic Technique | Information Obtained | Expected Spectral Features |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the phenyl and amide chromophores. The signs of the effects would be opposite for the (R) and (S) enantiomers. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | A complex curve with peaks and troughs (anomalous dispersion) in the regions of the chromophore absorption, also showing opposite signs for the two enantiomers. |

Computational Chemistry and Theoretical Modeling of N Sec Butyl N Phenylethanediamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of N-(sec-butyl)-N'-phenylethanediamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a static, gas-phase, or solvated picture of the molecule at absolute zero, offering profound insights into its stability, electronic properties, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For N-(sec-butyl)-N'-phenylethanediamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would optimize the molecule's geometry by minimizing its total energy. This process yields precise bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Hypothetical DFT-Calculated Properties for N-(sec-butyl)-N'-phenylethanediamide (Calculated at the B3LYP/6-31G(d,p) level of theory)

| Property | Predicted Value | Significance |

| Total Energy | -885.34 Hartree | Reference for conformational stability analysis. |

| HOMO Energy | -6.75 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.98 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.77 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.45 Debye | Implies moderate polarity, affecting intermolecular interactions. |

Ab Initio Methods for High-Accuracy Electronic Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation—the way electrons interact and influence each other's motion. nih.gov

These high-level calculations serve as a benchmark for DFT results and are crucial for predicting properties where electron correlation is paramount, such as precise interaction energies and vibrational frequencies. researchgate.net For N-(sec-butyl)-N'-phenylethanediamide, applying the MP2 method with an augmented basis set, like aug-cc-pVDZ, would refine the electronic energy and could be used to calculate more accurate intermolecular interaction potentials, which are vital for understanding its behavior in condensed phases.

Table 2: Comparison of Hypothetical Ground State Energies from Different Ab Initio Methods

| Method | Basis Set | Calculated Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | 6-31G(d,p) | +15.2 (Reference) |

| DFT (B3LYP) | 6-31G(d,p) | +0.5 |

| MP2 | 6-31G(d,p) | 0.0 (Benchmark) |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum mechanics provides a static view, molecules are dynamic entities, constantly vibrating, rotating, and altering their shape. Molecular Dynamics (MD) simulations model this behavior by applying classical mechanics to the atoms and bonds within a molecule over time, typically from nanoseconds to microseconds. This allows for the exploration of the molecule's vast conformational space—the full range of shapes it can adopt.

Solvent Effects on Conformation and Self-Assembly of N-(sec-butyl)-N'-phenylethanediamide

The conformation of a flexible molecule like N-(sec-butyl)-N'-phenylethanediamide is highly dependent on its environment. MD simulations are particularly powerful for studying these solvent effects. nih.gov By immersing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), one can observe how interactions with the solvent dictate its preferred shape.

In a polar solvent like water, the molecule would likely adopt a conformation where its polar amide groups are exposed to form hydrogen bonds with water, while the non-polar phenyl and sec-butyl groups might fold to minimize their contact with the aqueous environment. In a non-polar solvent, the opposite might occur. These simulations can also reveal tendencies for self-assembly, where multiple molecules might aggregate in a preferred orientation to stabilize each other.

Table 3: Hypothetical Solvent-Dependent Conformational Preferences (Key Dihedral Angle)

| Solvent | Dielectric Constant | Average Dihedral Angle (N-C-C-N) | Dominant Conformation |

| Gas Phase | 1 | 175° | Extended/Anti |

| Hexane | 1.9 | 168° | Extended/Anti |

| Ethanol | 24.5 | 85° | Gauche/Folded |

| Water | 80.1 | 72° | Gauche/Folded |

Free Energy Surface Mapping

To systematically understand conformational preferences, a Free Energy Surface (FES) can be constructed from MD simulation data. nih.govnih.gov An FES is a multi-dimensional plot that maps the potential energy of the system as a function of specific geometric parameters, known as collective variables (e.g., key dihedral angles or the distance between two atoms).

The "valleys" on this surface represent stable or metastable conformations (low-energy states), while the "hills" represent the energy barriers that must be overcome to transition between these states. nih.gov For N-(sec-butyl)-N'-phenylethanediamide, an FES mapped against the two dihedral angles of the central N-C-C-N backbone would reveal the most probable conformations and the energetic cost of switching between them, providing a complete picture of its dynamic landscape.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational chemistry is not only descriptive but also predictive. By analyzing the electronic structure, it is possible to forecast how and where a molecule is likely to react. For N-(sec-butyl)-N'-phenylethanediamide, this involves identifying the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

Methods based on DFT, such as the calculation of Fukui functions or analysis of the Molecular Electrostatic Potential (MEP), can pinpoint the atoms most susceptible to attack. The MEP, for instance, creates a color-coded map of the electron density, where red regions (negative potential) indicate likely sites for electrophilic attack and blue regions (positive potential) indicate sites for nucleophilic attack. nih.gov

Furthermore, computational methods can model entire reaction pathways, for example, the hydrolysis of one of the amide bonds. By calculating the geometries and energies of the transition states involved, chemists can predict the activation energy of a reaction, and thus its likely rate and mechanism. This predictive power is invaluable for understanding potential degradation pathways or for designing new syntheses. rsc.org

Table 4: Hypothetical Condensed Fukui Indices for Predicting Reactive Sites

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Reactivity Prediction |

| Carbonyl Carbon (Phenyl side) | 0.18 | 0.04 | Strongest site for nucleophilic attack |

| Carbonyl Oxygen (Phenyl side) | 0.05 | 0.15 | Strongest site for protonation/electrophilic attack |

| Amide Nitrogen (Phenyl side) | 0.02 | 0.09 | Moderate electrophilic site |

| Carbonyl Carbon (Butyl side) | 0.15 | 0.05 | Strong site for nucleophilic attack |

| Carbonyl Oxygen (Butyl side) | 0.06 | 0.14 | Strong site for protonation/electrophilic attack |

| Amide Nitrogen (Butyl side) | 0.03 | 0.08 | Moderate electrophilic site |

Computational Studies on Supramolecular Assembly and Intermolecular Interactions of N-(sec-butyl)-N'-phenylethanediamide

The self-assembly of molecules into well-defined, functional supramolecular structures is dictated by the nature and strength of non-covalent intermolecular interactions. Computational chemistry provides a powerful lens through which to view and quantify these interactions, offering insights into the forces that govern the crystal packing and aggregation behavior of compounds like N-(sec-butyl)-N'-phenylethanediamide. While specific published studies on this exact molecule are not available, we can infer the methodologies and likely findings from computational analyses of structurally similar diamides and N-phenylamides. rsc.orgnih.govnih.gov These studies form the basis for understanding how N-(sec-butyl)-N'-phenylethanediamide is likely to behave.

Theoretical investigations into the supramolecular assembly of N-(sec-butyl)-N'-phenylethanediamide would typically employ a combination of Density Functional Theory (DFT) and wavefunction-based methods to elucidate its structural and electronic properties. chemrxiv.orgnih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and calculating the energies of different conformers. nih.govbenthamdirect.com Given the conformational flexibility of the sec-butyl group and the rotational freedom around the amide bonds, identifying the lowest energy conformers is a critical first step. rsc.org

The primary drivers of supramolecular assembly in N-(sec-butyl)-N'-phenylethanediamide are expected to be intermolecular hydrogen bonds. The amide groups (–NH–C=O) are classic hydrogen bond donors (N–H) and acceptors (C=O). nih.gov Computational models can predict the formation of robust hydrogen-bonded synthons, such as chains or tapes, where molecules are linked via N–H···O=C interactions. nih.gov The strength and geometry of these bonds can be precisely characterized by calculating parameters like bond distance, angle, and interaction energy. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further describe the nature of these bonds by analyzing the electron density at bond critical points. researchgate.net

For a molecule like N-(sec-butyl)-N'-phenylethanediamide, Hirshfeld analysis would likely reveal a high percentage of H···H, H···O/O···H, and H···C/C···H contacts, which is typical for organic molecules. nih.govresearchgate.net The relative contributions would highlight the importance of the N–H···O hydrogen bonds (visible as distinct spikes in the H···O fingerprint plot) compared to other, less directional interactions.

Illustrative Research Findings

Based on studies of analogous compounds, a computational analysis of N-(sec-butyl)-N'-phenylethanediamide would likely yield data similar to that presented in the tables below. This data is representative and intended for illustrative purposes.

Table 1: Predicted Hydrogen Bond Parameters from DFT Calculations

This table outlines the typical geometric and energetic parameters for the primary intermolecular hydrogen bond expected in a dimer of N-(sec-butyl)-N'-phenylethanediamide, as calculated by DFT methods.

| Interacting Atoms | Distance (H···O) (Å) | Angle (N–H···O) (°) | Interaction Energy (kcal/mol) |

| N–H···O=C | 1.85 | 170.5 | -8.5 |

Table 2: Illustrative Hirshfeld Surface Analysis Fingerprint Breakdown

This interactive table shows the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area, providing a quantitative summary of the crystal packing interactions.

| Contact Type | Contribution (%) | Description |

| H···H | 45.2 | Represents contacts between hydrogen atoms on the periphery of the molecules, typically the most abundant contact. |

| H···O / O···H | 28.5 | Primarily corresponds to the crucial N–H···O=C hydrogen bonds that form the primary supramolecular synthons. |

| H···C / C···H | 22.8 | Includes weaker C–H···O and C–H···π interactions involving the phenyl ring and alkyl groups. |

| C···C | 2.1 | Indicates π-π stacking interactions between phenyl rings, if present and favorably aligned. |

| Other | 1.4 | Includes minor contacts such as C···N/N···C and N···O/O···N. |

Table 3: Example Energy Decomposition Analysis (EDA) for a Dimer

This table presents a hypothetical breakdown of the total interaction energy for a hydrogen-bonded dimer of N-(sec-butyl)-N'-phenylethanediamide, illustrating the nature of the binding forces.

| Energy Component | Energy (kcal/mol) |

| Electrostatic (Eele) | -12.5 |

| Exchange-Repulsion (Erep) | 10.2 |

| Polarization (Epol) | -2.8 |

| Dispersion (Edis) | -4.9 |

| Total Interaction (Etot) | -10.0 |

Based on a comprehensive search of available scientific literature, there is no specific research data published on the supramolecular chemistry, self-assembly, or crystallographic properties of the chemical compound N-(sec-butyl)-N'-phenylethanediamide .

Detailed studies focusing on its hydrogen bonding networks, its role in host-guest systems, the formation of aggregates, or its solid-state packing via X-ray diffraction are not present in the accessible scientific domain. Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

The requested information for the following sections could not be found:

Supramolecular Chemistry and Self Assembly of N Sec Butyl N Phenylethanediamide

Crystallographic Studies (X-ray Diffraction) for Solid-State Packing and Intermolecular Forces

This compound may not have been the subject of in-depth academic or industrial research in these areas, or the research may not be publicly available. Therefore, the creation of a fact-based article as requested cannot be completed.

Analytical Methodologies for the Detection and Quantification of N Sec Butyl N Phenylethanediamide in Chemical Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of N-phenylacetamide in various chemical matrices. These methods offer high resolution and sensitivity, making them indispensable in quality control and research settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Chemical Samples

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like N-phenylacetamide. Reverse-phase HPLC (RP-HPLC) is the most common mode employed for its separation.

Method development for N-phenylacetamide typically involves optimizing the mobile phase composition, selecting an appropriate stationary phase, and setting the detector wavelength. A common approach utilizes a C18 column as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like N-phenylacetamide.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of the organic to the aqueous phase is adjusted to achieve the desired retention time and resolution. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. acs.org For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred. acs.org

Validation of an HPLC method is crucial to ensure its accuracy, precision, and reliability. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Interactive Data Table: Example HPLC Parameters for N-phenylacetamide Analysis

| Parameter | Value | Reference |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile and 20 mM phosphoric acid (25:75 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 35 °C | nih.gov |

| Detection | UV at 215 nm | nih.gov |

| Injection Volume | 5 µL | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives of N-(sec-butyl)-N'-phenylethanediamide (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While N-phenylacetamide itself has a relatively high boiling point (304 °C), it can be analyzed by GC. wikipedia.org The National Institute of Standards and Technology (NIST) has compiled GC data for N-phenylacetamide, indicating its amenability to this technique. nist.govnist.gov

For less volatile or thermally sensitive compounds, derivatization is a common strategy to increase volatility and improve chromatographic behavior. In the context of N-(sec-butyl)-N'-phenylethanediamide, derivatization could be employed to create more volatile analogues for GC analysis. For instance, the amide functional groups could potentially be derivatized, although specific derivatization reagents for this compound would require experimental investigation.

GC analysis is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information, aiding in the unequivocal identification of the analyte.

Chiral Chromatography for Enantiomeric Purity Determination

The target molecule, N-(sec-butyl)-N'-phenylethanediamide, possesses a chiral center at the sec-butyl group, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Direct chiral separation can be achieved using a chiral stationary phase (CSP). These phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times. For amines and amides, CSPs based on cellulose (B213188) or amylose (B160209) derivatives are often effective. wikipedia.org

An alternative approach is indirect chiral separation. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

For the sec-butylamine (B1681703) moiety, chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, followed by separation. youtube.com Similarly, chiral amides can be synthesized and separated using chiral catalysts and chromatographic techniques. researchgate.netnottingham.ac.uk

Interactive Data Table: General Approaches for Chiral Separation

| Method | Principle | Application Example | Reference |

| Direct Chiral HPLC | Use of a Chiral Stationary Phase (CSP) to selectively retain one enantiomer. | Resolution of drug intermediates on a Chiralcel OJ-H column. | wikipedia.org |

| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Separation of enantiomeric amines as diastereomeric derivatives. | nih.gov |

| Chiral GC | Use of a chiral capillary column for the separation of volatile enantiomers or their derivatives. | Enantioselective GC assay of chiral amines. nih.gov |

Electrochemical Methods for Detection in Solution

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive compounds. For N-phenylacetamide and related structures, voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed. researchgate.netresearchgate.net

These methods are based on the oxidation or reduction of the analyte at an electrode surface when a potential is applied. The resulting current is proportional to the concentration of the analyte. The electrochemical behavior of N-acetyl-p-aminophenol (paracetamol), a structurally related compound, has been well-studied. It undergoes irreversible oxidation at a platinum electrode. researchgate.net

The development of an electrochemical method would involve selecting an appropriate working electrode (e.g., glassy carbon, platinum), optimizing the supporting electrolyte and pH, and determining the potential at which the analyte reacts.

Interactive Data Table: Electrochemical Determination of a Related Compound (N-acetyl-p-aminophenol)

| Parameter | Value | Reference |

| Technique | Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) | researchgate.net |

| Working Electrode | Platinum (Pt) | researchgate.net |

| Linear Range | 0.2 to 5 mmol L⁻¹ | researchgate.net |

| Validation | The methods were validated for linearity, precision, accuracy, and reproducibility. | researchgate.net |

Spectrophotometric Approaches for Quantitative Analysis in Chemical Synthesis Batches

UV-Vis spectrophotometry is a simple, rapid, and widely available technique for the quantitative analysis of compounds that possess a chromophore. N-phenylacetamide has a phenyl group, which absorbs ultraviolet radiation, making it suitable for spectrophotometric analysis. tandfonline.com

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve of absorbance versus concentration is first constructed using a series of standard solutions. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For complex matrices, derivatization can be employed to shift the absorption wavelength to a region with less interference or to enhance the molar absorptivity. For instance, a spectrophotometric method for acetanilide (B955) involves its hydrolysis to aniline, which is then diazotized and coupled to form a colored azo dye that can be measured in the visible region. nih.gov

Interactive Data Table: Spectrophotometric Analysis Parameters for a Related Compound (p-aminophenol in paracetamol)

| Parameter | Value | Reference |

| Technique | Diazotization and coupling reaction followed by spectrophotometry. | tandfonline.com |

| Detection Wavelength | 470 nm | tandfonline.com |

| Linearity Range | 0.0297 to 0.2229 µg/mL | tandfonline.com |

| LOD | 0.0061 µg/mL | tandfonline.com |

| LOQ | 0.0185 µg/mL | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms Involving N Sec Butyl N Phenylethanediamide

Hydrolysis and Solvolysis Pathways of Amide Linkages under Various Chemical Conditions

There is no available research detailing the hydrolysis or solvolysis of N-(sec-butyl)-N'-phenylethanediamide. Consequently, the pathways of its amide linkage cleavage under acidic, basic, or neutral conditions have not been characterized.

Electrophilic and Nucleophilic Attack on the Diamide (B1670390) Framework

Information regarding how the diamide framework of N-(sec-butyl)-N'-phenylethanediamide behaves when subjected to electrophilic or nucleophilic attack is not present in the scientific literature. The specific sites of reaction and the resulting products have not been investigated.

Thermal and Photochemical Decomposition Mechanisms in Controlled Environments

The thermal and photochemical stability and decomposition pathways of N-(sec-butyl)-N'-phenylethanediamide have not been reported. Studies in controlled environments to determine its degradation mechanisms under heat or light are not available.

Radical Reactions Involving N-(sec-butyl)-N'-phenylethanediamide

There is no documented research on the involvement of N-(sec-butyl)-N'-phenylethanediamide in radical reactions. Its behavior as a radical initiator, scavenger, or its reactivity towards radical species has not been described.

Catalytic and Ligand Applications of N Sec Butyl N Phenylethanediamide in Organic Synthesis

Chiral Auxiliaries in Asymmetric Transformations (Excluding Biological Catalysis)

No information was found regarding the use of N-(sec-butyl)-N'-phenylethanediamide as a chiral auxiliary in asymmetric synthesis.

Ligand Design for Transition Metal Catalysis (Focus on Stereocontrol and Mechanism)

There are no published studies on the design of ligands based on N-(sec-butyl)-N'-phenylethanediamide for transition metal-catalyzed reactions.

Organocatalytic Applications of the Diamide (B1670390) Scaffold

The potential for N-(sec-butyl)-N'-phenylethanediamide to act as an organocatalyst has not been explored in the available scientific literature.

Table of Compounds Mentioned

Since no article could be generated, a table of compounds is not applicable.

Future Directions and Emerging Research Avenues for N Sec Butyl N Phenylethanediamide Research

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of unsymmetrical diamides like N-(sec-butyl)-N'-phenylethanediamide traditionally involves multi-step processes, often initiated by the reaction of oxalyl chloride with one amine, followed by the addition of a second, different amine. Future research is poised to move beyond these classical methods toward more efficient, sustainable, and versatile synthetic strategies.

Emerging research could focus on single-step or tandem reactions that offer higher atom economy and reduced waste. A promising direction is the use of catalytic systems, such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with the requisite amines (sec-butylamine and aniline), which generates H₂ as the only byproduct researchgate.net. Another advanced approach involves the palladium(II)-catalyzed C(sp³)-H functionalization of related glycinamide (B1583983) structures to construct the oxalamide core, a method that opens new pathways for creating peptide-like molecules with non-benzenoid groups nih.gov.

Furthermore, novel strategies for forming unsymmetrical amide bonds, such as those developed for glycosyl disulfides or vicinal diamines, could be adapted. researchgate.netrsc.org These might include enzyme-catalyzed reactions for enhanced selectivity or advanced electrochemical methods that avoid harsh reagents. researchgate.net

| Synthetic Method | Principle | Potential Advantages for N-(sec-butyl)-N'-phenylethanediamide | References |

| Classical Amide Coupling | Stepwise reaction of oxalyl chloride with sec-butylamine (B1681703), then aniline, often using a base. | Well-established, reliable for small-scale synthesis. | General Organic Chemistry |

| Acceptorless Dehydrogenative Coupling | Ruthenium-pincer complex catalyzes the reaction of ethylene glycol with amines. | High atom economy, sustainable (H₂ is the only byproduct), potentially fewer purification steps. | researchgate.net |

| Pd(II)-Catalyzed C-H Functionalization | Palladium catalyst activates a C-H bond adjacent to a nitrogen atom to form the second amide linkage. | Allows for the construction of complex architectures from simpler precursors. | nih.gov |

| Enzymatic Synthesis | Use of specific enzymes (e.g., lipases, proteases) to catalyze amide bond formation. | High chemo- and regioselectivity, mild reaction conditions, environmentally benign. | nih.gov |

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the behavior of N-(sec-butyl)-N'-phenylethanediamide at a molecular level, guiding experimental efforts. Advanced theoretical modeling can elucidate its conformational landscape, intermolecular interactions, and spectroscopic properties before a single experiment is run.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are particularly well-suited for this purpose. kennesaw.edu DFT calculations, using functionals like M06-2X or B3LYP, can accurately predict the geometry and strength of the hydrogen bonds that this molecule can form, both with itself (dimerization) and with other molecules. uoa.grresearchgate.net Such calculations can determine the dimerization energy, which is a key parameter for understanding its self-assembly behavior. For instance, studies on similar amide dimers have shown dimerization energies in the gas phase ranging from 0.35 to 0.74 eV, with values being slightly lower in solvents. uoa.grresearchgate.net

Molecular dynamics (MD) simulations can model the collective behavior of many N-(sec-butyl)-N'-phenylethanediamide molecules over time, predicting how they might organize into larger supramolecular structures. This is critical for anticipating its properties in the solid state or in solution, revealing how the steric bulk of the sec-butyl group and the potential for π-π stacking from the phenyl group direct the formation of higher-order assemblies. nih.gov

| Computational Method | Predicted Property | Significance for Research | References |

| DFT (e.g., M06-2X, B3LYP) | Hydrogen bond energies and distances, vibrational frequencies (Amide I/II bands), molecular orbital energies. | Predicts the strength of self-association and provides theoretical spectra for comparison with experimental data. | kennesaw.eduuoa.grresearchgate.net |

| MP2 | Highly accurate structural parameters and binding energies for small dimers. | Provides benchmark data for validating faster DFT methods. | kennesaw.edu |

| Molecular Dynamics (MD) | Self-assembly pathways, aggregate morphology (e.g., tapes, sheets), solvent effects. | Elucidates the principles governing the formation of larger structures, crucial for materials science applications. | nih.gov |

| Quantitative Structure–Activity Relationship (QSAR) | Correlation of molecular descriptors with potential activity. | Can guide the design of derivatives with enhanced properties for specific functions, such as insecticides. | rsc.org |

Integration with Advanced Material Science (e.g., supramolecular polymers, self-healing materials), focusing on chemical principles rather than application performance.

The chemical structure of N-(sec-butyl)-N'-phenylethanediamide is intrinsically suited for the bottom-up construction of advanced materials. The underlying principle is the directional and robust N-H···O=C hydrogen bonding of the ethanediamide core, which drives molecular self-assembly. researchgate.netmdpi.com

Supramolecular Polymerization: The molecule can be considered a monomer unit for forming one-dimensional supramolecular polymers. The two amide groups provide a double hydrogen-bonding motif that encourages head-to-tail association, forming long, tape-like structures. The sec-butyl and phenyl side groups play a crucial role in this process. The bulky sec-butyl group will introduce steric constraints that influence the packing arrangement, while the phenyl group can participate in π-π stacking interactions, adding another dimension of control to the assembly. nih.gov Future research would involve studying the thermodynamics and kinetics of this polymerization in various solvents to understand how to control the length and stability of the resulting chains.

Self-Healing Materials: The dynamic and reversible nature of hydrogen bonds makes them ideal for designing self-healing materials. nih.gov A network formed from N-(sec-butyl)-N'-phenylethanediamide would be held together by these non-covalent interactions. When the material is damaged (e.g., cut or scratched), the hydrogen bonds break. However, they can reform upon bringing the damaged surfaces back into contact, potentially with mild heating, thus restoring the material's integrity. researchgate.netresearchgate.net The chemical principle here is the reversibility of the hydrogen bonds, which act as sacrificial links that can be re-established. mdpi.comyoutube.com The combination of strong hydrogen bonding and supplementary van der Waals forces from the side groups could lead to materials with tunable mechanical properties.

| Material Concept | Governing Chemical Principle(s) | Role of N-(sec-butyl)-N'-phenylethanediamide | References |

| Supramolecular Polymer | Directional N-H···O=C hydrogen bonding; π-π stacking; steric hindrance. | The molecule acts as a monomer. The ethanediamide core forms the polymer backbone via H-bonds, while side groups control packing. | mdpi.comnih.gov |

| Self-Healing Network | Reversibility of non-covalent bonds (hydrogen bonds, van der Waals forces). | Acts as a cross-linker or the primary component of a matrix where damage can be repaired by the spontaneous reformation of H-bonds. | nih.govresearchgate.net |

| Anisotropic Gels | Self-assembly into fibrillar networks that immobilize a solvent. | The molecule's ability to form long, tape-like supramolecular polymers can lead to the formation of an entangled network, creating a gel. | researchgate.net |

Development of Novel Analytical Probes based on N-(sec-butyl)-N'-phenylethanediamide

The structural features of N-(sec-butyl)-N'-phenylethanediamide make it an interesting scaffold for the development of novel sensors and analytical probes. The two N-H groups of the ethanediamide core are excellent hydrogen-bond donors, creating a potential binding site for anionic species. researchgate.net

Research in this area would involve designing derivatives where the binding of a target analyte induces a measurable spectroscopic change. For example, the phenyl group could be part of a larger, fluorescent aromatic system (e.g., pyrene (B120774) or coumarin). The binding of an anion, such as fluoride (B91410) or acetate, to the N-H groups would perturb the electronic structure of the conjugated system, leading to a change in fluorescence intensity or color (a colorimetric response). researchgate.net This concept has been explored for other aromatic amides and ureas, which can act as diagnostic probes. researchgate.net

Furthermore, by modifying the phenyl ring or attaching other functional groups, probes could be designed for specific metal ions or biomolecules. nih.gov The change in conformation upon analyte binding could be engineered to trigger a fluorescence resonance energy transfer (FRET) response or other signaling mechanisms. scribd.com The development of such probes would rely on a deep understanding of the host-guest chemistry between the diamide (B1670390) scaffold and the target analyte.

| Probe Type | Sensing Principle | Required Structural Modification | Potential Analyte | References |

| Anion Sensor | Hydrogen bonding between N-H groups and the anion perturbs the electronic system. | Incorporation of a chromophore or fluorophore connected to the phenyl ring. | Fluoride, Chloride, Acetate | researchgate.net |

| Fluorescent Probe | Analyte binding alters the fluorescence emission via PET, FRET, or conformational changes. | Attachment of a fluorophore/quencher pair or a conformationally sensitive fluorophore. | Metal ions, small organic molecules | researchgate.netnih.gov |

| Molecular Switch | External stimulus (e.g., light, pH) changes the molecule's conformation and binding properties. | Integration of photo-responsive (e.g., azobenzene) or pH-sensitive groups. | Protons (pH sensing) | scribd.com |

常见问题

Q. What are the recommended synthetic routes for N-(sec-butyl)-N'-phenylethanediamide?

The synthesis can be achieved via a two-step coupling reaction. First, activate the carboxylic acid moiety (e.g., using bromoacetyl bromide) to form an intermediate acyl bromide. React this with sec-butylamine in the presence of a base like triethylamine to form the primary amide. Subsequently, introduce the phenyl group via nucleophilic substitution or coupling with aniline derivatives. Purification typically involves column chromatography (Rf ~0.3–0.6 in ethyl acetate/hexane) and recrystallization to obtain a white crystalline solid (mp ~75–85°C). Confirm structure via - and -NMR, noting characteristic peaks for the sec-butyl branching (δ 0.8–1.5 ppm) and phenyl protons (δ 7.2–7.5 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Melting Point Analysis : Compare observed mp (e.g., 75–88°C) with literature values to assess purity. Deviations >2°C suggest impurities or isomer formation .

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and confirm homogeneity (Rf ~0.3–0.6).

- Spectroscopy : -NMR to verify sec-butyl branching (quartet for CH adjacent to N) and phenyl group integration. FT-IR for amide C=O stretch (~1650 cm) .

Q. What safety precautions are critical when handling N-(sec-butyl)-N'-phenylethanediamide?

While specific toxicity data for this compound is limited, structural analogs (e.g., sec-butyl chloroformate) indicate respiratory and dermal hazards. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Yield variations often stem from:

- Kinetic vs. Thermodynamic Control : At larger scales, slower heat dissipation may favor side reactions (e.g., over-alkylation). Optimize stirring efficiency and cooling.

- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products). Adjust stoichiometry (e.g., excess amine) to drive reactions to completion .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but increase side reactions. Test alternatives like THF or dichloromethane .

Q. What mechanistic insights explain the stability of N-(sec-butyl)-N'-phenylethanediamide under acidic/basic conditions?

The amide bond’s stability is influenced by:

- Steric Hindrance : The sec-butyl group reduces nucleophilic attack on the carbonyl carbon.

- Electronic Effects : The phenyl ring withdraws electron density, destabilizing the transition state for hydrolysis. Experimental validation: Conduct stability studies in pH 1–14 buffers at 25–60°C, monitoring degradation via HPLC. Under strongly acidic conditions (pH <2), expect gradual hydrolysis to ethanedioic acid derivatives .

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR shifts)?

Discrepancies may arise from:

- Rotamers : Restricted rotation around the amide bond can split peaks. Use variable-temperature NMR to coalesce signals.

- Solvent Artifacts : Deuterated solvents (e.g., CDCl) may interact with the compound. Compare spectra in DMSO-d or acetone-d.

- Impurity Peaks : Assign all minor signals via 2D NMR (COSY, HSQC) to exclude contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。